Methyl 6-(isopropylamino)-5-nitronicotinate
Description
Methyl 6-(isopropylamino)-5-nitronicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a nitro group at the 5-position, a methyl ester at the 3-position, and an isopropylamino group at the 6-position (IUPAC name: methyl 6-(propan-2-ylamino)-5-nitropyridine-3-carboxylate) . Its molecular formula is C₁₁H₁₅N₃O₄, with a molecular weight of 253.25 g/mol. The compound’s structural uniqueness stems from the combination of a nitro group (electron-withdrawing) and an isopropylamino moiety (bulky alkyl substituent), which collectively influence its reactivity, lipophilicity, and biological interactions.
Properties
Molecular Formula |
C10H13N3O4 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
methyl 5-nitro-6-(propan-2-ylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13N3O4/c1-6(2)12-9-8(13(15)16)4-7(5-11-9)10(14)17-3/h4-6H,1-3H3,(H,11,12) |
InChI Key |
UHUQGZRNUHZXHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(isopropylamino)-5-nitronicotinate typically involves the nitration of a nicotinate derivative followed by the introduction of the isopropylamino group. One common method involves the nitration of methyl nicotinate using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a substitution reaction with isopropylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(isopropylamino)-5-nitronicotinate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The isopropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of Methyl 6-(isopropylamino)-5-aminonicotinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 6-(isopropylamino)-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isopropylamino group may enhance the compound’s ability to interact with specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Methyl 6-(isopropylamino)-5-nitronicotinate, emphasizing differences in substituents, physicochemical properties, and biological activities:
Structural and Functional Analysis
Substituent Effects on Reactivity: The isopropylamino group provides steric bulk, reducing nucleophilic substitution rates compared to smaller groups like ethylamino or amino . Nitro groups at the 5-position enhance electrophilicity, facilitating reduction to amines or participation in cycloaddition reactions . Halogenated analogs (e.g., 6-chloro or 6-bromo) exhibit higher reactivity in cross-coupling reactions but lower metabolic stability .
Lipophilicity and Bioavailability: The isopropyl group in this compound increases logP compared to amino or hydroxyl analogs, improving membrane permeability and oral bioavailability . Cyclopropylamino analogs (logP ~2.1) show superior blood-brain barrier penetration but higher toxicity risks .
Biological Activity Trends: Antimicrobial activity correlates with nitro group positioning and substituent bulk. The isopropylamino variant shows broad-spectrum activity, while ethylamino derivatives are less potent . Cytotoxicity is influenced by substituent lipophilicity; cyclopropylamino derivatives exhibit stronger anticancer effects but narrower therapeutic windows .
Biological Activity
Methyl 6-(isopropylamino)-5-nitronicotinate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H14N4O3
- Molecular Weight : 250.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for this discussion)
This compound exhibits its biological effects primarily through its interaction with specific molecular targets. The compound acts as a ligand, binding to various enzymes and receptors, thereby modulating their activity. This interaction can influence several biochemical pathways, including those involved in inflammation and cellular signaling.
Biological Activity
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the expression of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs), which are crucial in inflammatory processes such as osteoarthritis .
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, making it a candidate for further development in cancer therapy. The cytotoxic effects were assessed using the MTS assay, where cell viability was measured after treatment with varying concentrations of the compound .
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to inflammatory responses, such as COX-2 and MMP3. These enzymes play significant roles in the degradation of extracellular matrix components during inflammatory conditions .
Case Study 1: Osteoarthritis Model
In a study involving cytokine-stimulated OUMS-27 chondrosarcoma cells, this compound was evaluated for its ability to suppress IL-1β-induced MMP13 expression. The results indicated a significant reduction in mRNA levels of MMP13 when treated with the compound compared to controls, suggesting its potential as an anti-inflammatory agent in osteoarthritis management .
Case Study 2: Cancer Cell Lines
Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at concentrations above 10 μg/mL, indicating its potential utility in cancer therapeutics .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Methyl 6-chloro-5-nitronicotinate | Moderate anti-inflammatory | Inhibits MMPs and COX-2 |
| This compound | Strong anti-inflammatory & cytotoxic | Inhibits MMP13, ADAMTS4, COX-2 |
| 2-amino-4,6-diphenylnicotinonitrile | Cytotoxic | Induces apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
